An In-depth Technical Guide to 2-Bromo-3-methylpyridine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Bromo-3-methylpyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-3-methylpyridine, also known as 2-bromo-3-picoline, is a halogenated pyridine (B92270) derivative that serves as a crucial building block in organic synthesis. Its unique structural arrangement, featuring a bromine atom and a methyl group on the pyridine ring, imparts valuable reactivity, making it an essential intermediate in the production of pharmaceuticals, agrochemicals, and functional materials.[1][2] This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 2-Bromo-3-methylpyridine, along with detailed experimental protocols for its synthesis and its application in cross-coupling reactions.
Chemical and Physical Properties
2-Bromo-3-methylpyridine is a colorless to pale yellow or bright brown liquid under standard conditions.[1][2][3][4] A comprehensive summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of 2-Bromo-3-methylpyridine
| Property | Value | References |
| IUPAC Name | 2-bromo-3-methylpyridine | [5] |
| Synonyms | 2-Bromo-3-picoline | [1] |
| CAS Number | 3430-17-9 | [1][6] |
| Molecular Formula | C₆H₆BrN | [1][4] |
| Molecular Weight | 172.02 g/mol | [1][4][5] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Boiling Point | 216-221 °C | [1] |
| 218-219 °C (lit.) | [3][6][7] | |
| Density | 1.54-1.55 g/mL | [1] |
| 1.544 g/mL at 25 °C (lit.) | [4][6][7] | |
| Refractive Index | n20/D 1.568 (lit.) | [3][6][7] |
| 1.5665-1.5705 @ 20°C | [8] | |
| Flash Point | 113 °C (235.4 °F) - closed cup | [6] |
| Storage Temperature | 0-8°C | [1] |
| Inert atmosphere, Room Temperature | [3][9] | |
| Purity | ≥ 95% (GC) | [1] |
| 98+% | [8] |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of 2-Bromo-3-methylpyridine. The following spectral data are available for this compound:
-
¹H NMR Spectrum: Available from various suppliers and databases.[10][11]
-
¹³C NMR Spectrum: Available from various suppliers and databases.[5]
-
Infrared (IR) Spectrum: Available, with techniques such as ATR-IR being used for analysis.[5]
Reactivity and Chemical Synthesis
2-Bromo-3-methylpyridine is a versatile intermediate in organic synthesis, primarily utilized for its reactivity in cross-coupling reactions to form complex organic molecules.[1]
Synthesis of 2-Bromo-3-methylpyridine
A common synthetic route to 2-Bromo-3-methylpyridine involves the lithiation of a brominated pyridine precursor followed by methylation.
Experimental Protocol: Synthesis of 2-Bromo-3-methylpyridine from 2-Bromo-3-iodopyridine (B1280457) [2][12]
-
Preparation: Dissolve 2-bromo-3-iodopyridine (10g, 35mmol, 1.0 eq) in 100 mL of anhydrous tetrahydrofuran (B95107) (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to -70°C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi) in hexane (B92381) (14mL, 35mmol, 1.0 eq) dropwise to the cooled solution. Stir the mixture for 10 minutes at -70°C.
-
Methylation: Add methyl iodide (15g, 105mmol, 3.0 eq) dropwise to the reaction mixture. Continue stirring for 30 minutes.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Quenching: Once the reaction is complete, raise the temperature to 0°C and slowly add 50 mL of a saturated aqueous solution of sodium bisulfite to quench the reaction.
-
Work-up: Allow the reaction mixture to warm to room temperature. Extract the product with ethyl acetate (B1210297) (2 x 100 mL).
-
Purification: Combine the organic layers and wash with a 25% sodium chloride solution (100 mL). Separate the layers and concentrate the organic phase under reduced pressure to yield the crude product.
-
Isolation: Further purification by distillation under reduced pressure will yield 2-Bromo-3-methylpyridine.
Below is a Graphviz diagram illustrating the workflow for the synthesis of 2-Bromo-3-methylpyridine.
Caption: Workflow for the synthesis of 2-Bromo-3-methylpyridine.
Applications in Drug Development and Organic Synthesis
2-Bromo-3-methylpyridine is a valuable building block in the synthesis of a wide range of biologically active molecules.[1] Its ability to participate in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, makes it a key intermediate for creating carbon-carbon and carbon-nitrogen bonds, which are fundamental in the structure of many pharmaceutical compounds.[1][13] It is particularly noted for its use in the development of drugs targeting neurological disorders and in the synthesis of agrochemicals like herbicides and fungicides.[1]
General Experimental Workflow for Suzuki Cross-Coupling
The following diagram illustrates a general workflow for a Suzuki cross-coupling reaction involving a bromo-pyridine derivative like 2-Bromo-3-methylpyridine, a common application in drug discovery.
Caption: General workflow for a Suzuki cross-coupling reaction.
Safety and Handling
2-Bromo-3-methylpyridine is classified as a hazardous substance and requires careful handling.
-
Hazard Classifications: Eye Irritant 2, Skin Irritant 2, STOT SE 3 (Specific target organ toxicity — single exposure).[6]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][6]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][6][14]
-
Personal Protective Equipment (PPE): Eyeshields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) respirator filter) are recommended.[6]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[15] Keep the container tightly closed.[15]
Conclusion
2-Bromo-3-methylpyridine is a pivotal chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. A thorough understanding of its physical and chemical properties, coupled with established protocols for its synthesis and safe handling, is essential for researchers and professionals in the field of drug development and organic synthesis. This guide provides a foundational resource to facilitate its effective and safe utilization in research and development endeavors.
References
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